8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Overview
Description
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an oxooctanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid typically involves the reaction of 4-chloro-2-methoxyphenylacetic acid with appropriate reagents to introduce the oxooctanoic acid moiety. One common method involves the use of thionyl chloride to convert the carboxylic acid group into an acyl chloride, which then reacts with an appropriate nucleophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxooctanoic acid chain can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 8-(4-Chloro-2-hydroxyphenyl)-8-oxooctanoic acid.
Reduction: Formation of 8-(4-Chloro-2-methoxyphenyl)-8-hydroxyoctanoic acid.
Substitution: Formation of derivatives with various substituents replacing the chloro group.
Scientific Research Applications
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and specificity of the compound, while the oxooctanoic acid chain can modulate its solubility and cellular uptake. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methoxyphenyl)acetic acid
- (4-Chloro-2-methoxyphenoxy)acetic acid
- Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester
Uniqueness
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is unique due to its extended oxooctanoic acid chain, which can impart different physicochemical properties compared to shorter-chain analogs. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-20-14-10-11(16)8-9-12(14)13(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARFQWMMAJYRLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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